N,N-Diisopropyl-1H-indole-3-carboxamide
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry
The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic drugs. dntb.gov.ua Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor contribute to its capacity to interact with a wide range of biological targets. dntb.gov.ua This versatility has led to the development of indole-containing drugs for numerous therapeutic areas, including cancer, inflammation, and infectious diseases. chula.ac.thnih.gov The indole nucleus serves as a foundational structure that can be extensively modified to fine-tune the pharmacological properties of a molecule. dntb.gov.ua
Overview of Carboxamide Functional Groups as Privileged Pharmacophores
The carboxamide group (-C(=O)N(R)R') is a key functional group in a significant portion of commercially available drugs. Its prevalence is attributed to its metabolic stability and its ability to form strong hydrogen bonds, which are crucial for molecular recognition at biological targets. The planarity of the amide bond and the presence of both a hydrogen bond donor (in primary and secondary amides) and a hydrogen bond acceptor (the carbonyl oxygen) allow for specific and strong interactions with protein active sites.
Contextualization of N,N-Diisopropyl-1H-indole-3-carboxamide within the Broader Indole-3-carboxamide Research Landscape
This compound belongs to the class of N,N-disubstituted indole-3-carboxamides. Research into this broader class has revealed a wide spectrum of biological activities. For instance, various derivatives have been investigated for their potential as antimicrobial agents, demonstrating the capacity of the indole-3-carboxamide scaffold to disrupt bacterial membranes. nih.gov Other studies have explored their utility as antihypertensive agents by targeting the angiotensin II receptor. nih.gov Furthermore, the structural framework of indole-3-carboxamides has been utilized in the design of anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.gov
While specific research on this compound is not extensively documented, its structure suggests it is a synthetic derivative, likely produced for chemical screening or as an intermediate in the synthesis of more complex molecules. The diisopropyl substitution on the carboxamide nitrogen introduces significant steric bulk, which would influence its solubility, metabolic stability, and interaction with biological targets compared to less substituted analogs.
Below is a data table outlining key properties of the parent compound, Indole-3-carboxylic acid, and the subject of this article, this compound.
| Property | Indole-3-carboxylic acid | This compound |
| Molecular Formula | C₉H₇NO₂ | C₁₅H₂₀N₂O |
| Molecular Weight | 175.16 g/mol | 244.33 g/mol |
| CAS Number | 771-51-7 | 1186194-55-7 |
| General Description | A solid, naturally occurring auxin in plants. | A synthetic chemical compound. |
Detailed Research Findings
As of the latest review of scientific literature, there are no specific, in-depth research publications detailing the synthesis, characterization, or biological activity of this compound. Its existence is primarily noted in chemical supplier catalogs and databases.
However, the general synthesis of N,N-disubstituted indole-3-carboxamides typically involves the coupling of indole-3-carboxylic acid with a corresponding secondary amine (in this case, diisopropylamine). This reaction is usually facilitated by a coupling agent.
The biological potential of closely related N,N-dialkyl indole-3-carboxamides has been explored in various contexts:
Antimicrobial Activity: Studies on similar structures have shown that the lipophilicity and steric bulk of the N-alkyl groups can influence the compound's ability to interact with and disrupt bacterial cell membranes. nih.gov
Receptor Binding: The nature of the N-substituents plays a crucial role in the binding affinity and selectivity of indole-3-carboxamides for various receptors.
The table below summarizes the research areas for different classes of indole-3-carboxamide derivatives, providing a context for the potential, yet unexplored, applications of this compound.
| Indole-3-carboxamide Derivative Class | Investigated Biological Activities |
| Polyamino-conjugated | Antimicrobial, Antibiotic Potentiators nih.gov |
| Biphenyl-tetrazole substituted | Antihypertensive (Angiotensin II Receptor Antagonists) nih.gov |
| Peptide-conjugated | Antimicrobial rsc.org |
| Isoxazole-hybridized | Anticancer nih.gov |
| N-Arylsulfonyl-substituted | Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors nih.gov |
Given the lack of specific data, this compound represents an uncharacterized member of this important chemical class. Future research would be necessary to elucidate its specific chemical properties and to determine if it possesses any significant biological activity.
Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFREVDAPBWYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Diisopropyl 1h Indole 3 Carboxamide and Its Analogues
Established Synthetic Pathways for the Indole-3-Carboxamide Core Structure
The formation of the indole-3-carboxamide scaffold is a critical step in the synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide and related compounds. Several classical and contemporary synthetic strategies are employed to achieve this, each with its own advantages and substrate scope.
Direct Amidation Strategies for Indole-3-Carboxylic Acids
Direct amidation of indole-3-carboxylic acids with diisopropylamine represents a straightforward and atom-economical approach to forming the desired carboxamide linkage. This method typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Recent advancements in this area have focused on developing milder and more efficient coupling reagents to minimize side reactions and improve yields. For instance, the use of tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, has been shown to be an effective reagent for the direct amidation of a wide array of carboxylic acids and amines. This method often allows for purification through simple filtration, avoiding the need for aqueous workups or chromatography. The amidation of N-protected amino acids using this reagent also proceeds with very low levels of racemization.
Key features of direct amidation strategies include:
Activation: Carboxylic acids are activated in situ using various reagents to form a more reactive species.
Coupling: The activated acid derivative then reacts with diisopropylamine to form the amide bond.
Catalysis: In some cases, catalysts are employed to facilitate the reaction and improve efficiency.
Cyclization Reactions for Indole (B1671886) Ring Formation
Several named reactions in organic chemistry provide powerful tools for constructing the indole ring system, which can then be further modified to yield the target indole-3-carboxamide.
Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative. The reaction proceeds through a Michael addition, followed by a nucleophilic attack and an elimination. A solid-phase variation of this synthesis has also been developed. The Nenitzescu synthesis is particularly useful for producing precursors to antitumor compounds.
Reissert Indole Synthesis: The Reissert synthesis traditionally involves the condensation of ortho-nitrotoluene with diethyl oxalate to produce an ethyl o-nitrophenylpyruvate intermediate. This intermediate then undergoes reductive cyclization to form indole-2-carboxylic acid, which can be subsequently decarboxylated. Variations of this method can be adapted to produce indole-3-carboxamide precursors. Different reducing agents such as zinc in acetic acid or ferrous sulfate and ammonia have been employed in the cyclization step.
Vilsmeier-Haack Formylation Followed by Derivatization
The Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF).
The resulting indole-3-carboxaldehyde (B46971) is a versatile intermediate that can be converted to the desired carboxamide through several synthetic steps. This can include oxidation to the carboxylic acid followed by amidation, or through other derivatization pathways. A catalytic version of the Vilsmeier-Haack reaction has been developed for the formylation of indoles under mild conditions. This reaction can be used to introduce a formyl group that can then be further functionalized.
Hemetsberger–Knittel Indole Synthesis and Related Approaches
The Hemetsberger–Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. While the yields are often high, the instability of the starting material can be a drawback. The reaction mechanism is thought to proceed through a nitrene intermediate. Modifications using microwave and flow chemistry have been applied to this process to improve reaction times and yields.
One-Step Coupling Reactions for Carboxamide Linkages
One-pot synthetic methods are highly desirable for their efficiency and reduced waste. An efficient one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. This process involves a nucleophilic aromatic substitution followed by a reduction/cyclization process.
Functionalization and Derivatization Strategies at the Indole Ring
Once the indole-3-carboxamide core is established, further functionalization of the indole ring can be carried out to synthesize a variety of analogues. The inherent reactivity of the indole ring allows for electrophilic substitution, primarily at the C3 position. However, with the C3 position occupied by the carboxamide group, functionalization can be directed to other positions of the ring.
Common derivatization strategies include:
N-Alkylation/Arylation: The nitrogen atom of the indole ring can be readily alkylated or arylated to introduce various substituents.
Halogenation: The indole ring can be halogenated at various positions, providing a handle for further cross-coupling reactions.
C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed C-H functionalization, allow for the direct introduction of functional groups at specific positions on the indole ring, offering a powerful tool for late-stage diversification.
Data Tables
Table 1: Overview of Key Synthetic Reactions for the Indole Core
| Reaction Name | Starting Materials | Key Intermediate/Product | Reference(s) |
| Nenitzescu Indole Synthesis | Benzoquinone, β-aminocrotonic ester | 5-hydroxyindole derivative | |
| Reissert Indole Synthesis | ortho-Nitrotoluene, diethyl oxalate | Indole-2-carboxylic acid | |
| Vilsmeier-Haack Reaction | Indole, Vilsmeier reagent (e.g., POCl3/DMF) | Indole-3-carboxaldehyde | |
| Hemetsberger–Knittel Synthesis | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylic ester |
Substitution at the Indole Nitrogen (N1) for Modulating Pharmacological Properties
The nitrogen atom at the N1 position of the indole ring is a common site for synthetic modification. The presence of a slightly acidic N-H group allows for its conversion into a nucleophilic center under basic conditions, facilitating the introduction of various substituents. researchgate.net This derivatization is a critical strategy for altering the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacological and pharmacokinetic profiles.
A common method for N1 substitution is N-alkylation. This can be achieved by reacting the indole derivative with an appropriate alkyl halide in the presence of a base. For instance, the N-alkylation of 1H-indole-3-carbaldehyde, a precursor to indole-3-carboxamides, has been accomplished using alkyl halides in a mixture of acetonitrile and N,N-Dimethylformamide (DMF). mdpi.com Similar strategies have been applied to indole-5-carboxamide series, where the introduction of N-methyl or N-ethyl groups was explored to enhance oral activity. nih.gov Beyond simple alkyl groups, more complex moieties can be introduced. A novel nucleophilic substitution reaction at the N1 position has been demonstrated by reacting 1-hydroxytryptamine derivatives with other indoles in formic acid, yielding 1-(indol-3-yl)indoles. researchgate.net These modifications at the N1 position are pivotal for fine-tuning the biological activity of indole-based compounds. mdpi.comnih.gov
Electrophilic Aromatic Substitution at C2 and C3 Positions of the Indole Nucleus
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net Due to the delocalization of the nitrogen's lone pair electrons, the highest electron density is at the C3 position. quora.com Consequently, electrophilic attack preferentially occurs at C3, as the resulting intermediate cation is more stable because the aromaticity of the benzene ring is retained. study.com
In the case of this compound, the C3 position is already occupied. This directs subsequent electrophilic substitutions to other positions, primarily the C2 position. researchgate.netchim.it However, direct functionalization of the less reactive C2 position can be challenging. Modern synthetic strategies have overcome this by employing catalyst-controlled, site-selective C-H activation. nih.govchemrxiv.org For example, divergent outcomes in the functionalization of 3-carboxamide indoles have been achieved using different transition metal catalysts. An Iridium(III)/Silver(I) catalyst system can direct the C-H functionalization to the C2 position. nih.govchemrxiv.org In contrast, a Rhodium(I)/Silver(I) co-catalyst system can induce a 1,2-acyl translocation of the carboxamide group from C3 to C2, followed by functionalization at the newly vacated C3 position. nih.govchemrxiv.org These advanced methods provide precise control over the site of substitution, enabling the synthesis of specifically functionalized 1,2- and 2,3-disubstituted indole analogues. nih.gov
Introduction of Halogen Substituents for Enhanced Activity
The introduction of halogen atoms (e.g., fluorine, chlorine) onto the indole nucleus is a widely used strategy in medicinal chemistry to modulate a compound's biological activity. Halogenation can alter electronic properties, metabolic stability, and binding affinity to biological targets. In analogues of indole-carboxamides, halogen substituents have been shown to enhance potency.
For example, in a series of 1H-indole-2-carboxamide analogues, which are structural isomers of the title compound class, halogenation at the C5 position of the indole ring was investigated. nih.gov The study found that the presence of a chloro or fluoro group at the C5 position enhanced the compound's activity as a CB1 receptor allosteric modulator. nih.gov While electrophilic halogenation of an unsubstituted indole typically occurs at C3, the presence of a substituent at this position allows for halogenation at other sites, such as C2 or positions on the benzene portion of the ring system. researchgate.net
Strategies for Chain Elongation at Indole Ring Positions
Alkyl chains are important substituents that can influence the lipophilicity and steric profile of a molecule, thereby affecting its interaction with target proteins. Strategies for chain elongation at various positions on the indole ring often involve C-H functionalization reactions. As mentioned previously, catalyst-controlled C-H activation provides a powerful tool for introducing alkyl groups at specific sites. nih.govchemrxiv.org
The reaction of 3-carboxamide indoles with diazo compounds in the presence of an appropriate catalyst system (such as Ir(III) or Rh(I)) allows for the site-selective introduction of alkyl groups at the C2 or C3 positions. nih.gov This methodology serves as a direct route for chain elongation. The importance of alkyl chain length in modulating activity is well-documented. For instance, structure-activity relationship studies on 1H-indole-2-carboxamides revealed a preference for short alkyl groups (like hydrogen or methyl) at the C3 position for optimal activity. nih.gov These findings underscore the significance of precise control over chain length and position for tailoring the pharmacological properties of indole carboxamide analogues.
Modification of the Carboxamide Moiety
The carboxamide group at the C3 position is a critical component of the molecule, offering multiple avenues for synthetic modification to explore structure-activity relationships.
Amide Bond Formation Techniques (e.g., utilizing HATU, BOP, EDCl, DMAP, DCC coupling reagents)
The formation of the amide bond is one of the most frequent reactions in medicinal chemistry. nih.gov The synthesis of this compound and its analogues is typically achieved by coupling indole-3-carboxylic acid with diisopropylamine or other relevant amines. This transformation requires the activation of the carboxylic acid, which is facilitated by a variety of coupling reagents. nih.govchemistrysteps.com
Common carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, simplifying purification. chemistrysteps.compeptide.com The efficiency of these couplings can be enhanced by additives. HOBt (1-hydroxybenzotriazole) is often used with EDC to form a reactive HOBt ester, which minimizes side reactions and racemization. nih.govpeptide.comDMAP (4-dimethylaminopyridine) can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov
Phosphonium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also powerful coupling agents. peptide.comatlanchimpharma.com HATU is known for its high reactivity and ability to reduce epimerization during coupling. peptide.com
| Reagent Abbreviation | Full Name | Reagent Type | Key Features |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Forms an insoluble urea byproduct, useful for solution-phase reactions. chemistrysteps.compeptide.com |
| EDC (or EDCl) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Forms a water-soluble urea byproduct, simplifying purification. chemistrysteps.compeptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Reacts quickly with less epimerization; often used in rapid coupling protocols. peptide.com |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium Salt | Minimizes dehydration side reactions with asparagine and glutamine. peptide.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Used with carbodiimides to suppress side reactions and minimize racemization. nih.govpeptide.com |
| DMAP | 4-(Dimethylamino)pyridine | Additive/Catalyst | Acts as a powerful acyl transfer catalyst. nih.gov |
Introduction of Diverse N-Substituents on the Amide Nitrogen for Structure-Activity Relationship Exploration
A primary strategy for optimizing the biological activity of lead compounds is the systematic modification of substituents to probe the steric and electronic requirements of the target receptor or enzyme. For indole-3-carboxamides, this involves replacing the diisopropyl groups on the amide nitrogen with a wide array of other substituents.
By employing the amide bond formation techniques described above, a diverse library of analogues can be synthesized by reacting indole-3-carboxylic acid with a variety of primary and secondary amines. This approach has been successfully used for related heterocyclic carboxamides to conduct structure-activity relationship (SAR) studies. For example, in the development of indazole-3-carboxamides, the unique regiochemistry of the amide linker was found to be critical for biological activity. nih.gov Similarly, studies on indole-5-carboxamides involved varying the amide substituent with groups like cyclopentylmethyl and 2-ethylbutyl to improve potency and oral activity. nih.gov The synthesis and evaluation of a range of N-substituted derivatives are therefore essential for identifying the optimal substituents that confer the desired pharmacological properties. nih.govnih.gov
Advancements in Green Chemistry and Scalable Synthesis for Indole Derivatives
The principles of green chemistry and the demands of industrial-scale production have spurred significant innovation in the synthetic methodologies for indole derivatives, including this compound. Research has increasingly focused on developing processes that are not only efficient and high-yielding but also environmentally benign and scalable. Key areas of advancement include the implementation of consolidated reaction sequences and the careful selection of solvents and reagents to minimize waste and energy consumption.
Implementation of One-Pot and Telescoped Reaction Sequences
A one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles showcases the potential of this approach. rsc.orgresearchgate.net This method, based on a Fischer indolisation–indole N-alkylation sequence, can be completed in under 30 minutes and is generally high-yielding. rsc.org The process utilizes readily available starting materials like aryl hydrazines, ketones, and alkyl halides to create complex indole products efficiently. rsc.org The optimization of this particular reaction involved exploring various solvents and conditions, with microwave-assisted synthesis demonstrating a considerable acceleration compared to standard thermal heating. rsc.org
Similarly, an efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides. nih.govacs.org This process begins with the reaction of a 2-halonitrobenzene with a cyanoacetamide to form an intermediate, which then undergoes a reduction and cyclization in the same pot to yield the final indole product. nih.govacs.org This strategy streamlines the synthesis and avoids the isolation of the intermediate compound. nih.govacs.org
The table below illustrates the advantages of a one-pot Fischer indolisation-N-alkylation reaction under various conditions.
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | THF | 150 | 15 | >99 |
| 2 | 2-MeTHF | 150 | 15 | >99 |
| 3 | CPME | 150 | 15 | >99 |
| 4 | THF | 100 | 15 | <5 |
| 5 | THF | 125 | 15 | 97 |
| 6 | THF | 150 | 10 | >99 |
| Data sourced from a study on microwave-promoted one-pot indole synthesis. rsc.org |
Optimization of Solvent Systems and Reagent Selection for Efficiency and Environmental Impact
The choice of solvents and reagents is a critical factor in the environmental footprint of a chemical synthesis. Green chemistry principles encourage the use of non-toxic, renewable, and easily recyclable solvents, as well as reagents that are highly efficient and generate minimal waste.
A significant advancement in this area is the use of bio-based solvents. For example, a rhodium-catalyzed C-H alkynylation of indoles has been successfully performed in Cyrene, a biodegradable solvent derived from cellulose. acs.org This green protocol proceeds efficiently at room temperature, which further reduces energy consumption. acs.org The sustainability of this process was quantified using Green Chemistry Metrics (GCM), demonstrating a high chemical yield and an acceptable E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. acs.org
Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as green alternatives to traditional volatile organic compounds. tandfonline.com The synthesis of 3-substituted indoles has been demonstrated using a DES formed by choline chloride and urea, often in conjunction with ultrasound irradiation to enhance reaction rates. tandfonline.com This approach combines the benefits of a greener solvent with an energy-efficient activation method. tandfonline.com
The optimization of reaction conditions, including solvent choice, plays a crucial role in maximizing yield and selectivity. In the palladium-catalyzed synthesis of indoles via reductive cyclization, a study found that a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) (9:1) afforded better results than either solvent used individually. mdpi.com This highlights that synergistic solvent effects can be harnessed to improve reaction outcomes.
The following table presents a quantification of Green Chemistry Metrics for a rhodium-catalyzed C-H alkynylation of an indole derivative in the bio-based solvent Cyrene.
| Green Metric | Ideal Value | Obtained Value |
| Chemical Yield (CY) | 100% | 92.38% |
| E-factor | 0 | 1.5 |
| Data highlights the sustainability of using a bio-based solvent system. acs.org |
By focusing on these advanced synthetic strategies, the production of this compound and its analogues can be made more efficient, scalable, and environmentally sustainable, aligning with the modern demands of chemical manufacturing.
Structure Activity Relationship Sar Studies of N,n Diisopropyl 1h Indole 3 Carboxamide Derivatives
Influence of N,N-Diisopropyl Substituents on Receptor Binding and Biological Activity
The N,N-diisopropyl group attached to the carboxamide at the C3 position of the indole (B1671886) ring plays a significant role in the interaction of these compounds with their biological targets. While extensive SAR studies have often focused on modifying the indole scaffold and the carboxamide linker, the nature of the N-alkyl substituents is a key determinant of activity. The bulky and lipophilic nature of the two isopropyl groups can contribute to favorable van der Waals interactions within the binding pocket of a receptor. This steric bulk can also serve to orient the molecule correctly for optimal binding and may shield the amide bond from rapid metabolic hydrolysis, thereby influencing the compound's pharmacokinetic profile.
In broader studies of related carboxamide compounds, the size and nature of the N-substituents are frequently shown to be critical for potency and selectivity. For instance, in the development of androgen receptor inhibitors based on an indole-2-carboxamide scaffold, specific N-substituents were found to be essential for activity. nih.gov While direct SAR studies systematically replacing the diisopropyl groups on this specific indole-3-carboxamide are not extensively detailed in the provided research, the frequent appearance of this moiety in potent ligands suggests it is a highly favorable substitution for the target receptors being investigated.
Systematic Exploration of Substitutions on the Indole Ring and their Pharmacological Impact
Effects of Substituents at Indole C2 and C3 Positions on Target Affinity and Selectivity
The C2 and C3 positions of the indole core are pivotal for modulating the pharmacological activity of N,N-Diisopropyl-1H-indole-3-carboxamide derivatives. With the carboxamide group defining the C3 position, modifications at the C2 position have been a key area of investigation. The introduction of substituents at C2 can significantly alter the electronic and steric properties of the ligand, thereby affecting its binding affinity and selectivity. nih.gov
Research has shown that catalyst-controlled methods can achieve selective C–H functionalization, allowing for the introduction of various alkyl groups at the C2 position while the C3-carboxamide remains intact. researchgate.netchemrxiv.org This provides a powerful tool for generating diverse libraries of compounds to probe SAR. In related indole-2-carboxamide series, it has been observed that small alkyl groups at the C3 position are preferred for activity, suggesting that excessive steric bulk at the position adjacent to the carboxamide may be detrimental to receptor binding. nih.gov This principle may also apply to C2 substitutions on the indole-3-carboxamide scaffold. The direct amidation of indoles at the C3 position is a valuable method for preparing these compounds, which are important skeletons in medicinally relevant molecules. nih.gov
Modulation of Activity via Substitutions at Indole C5 and C6 Positions
Modifications on the benzenoid portion of the indole ring, specifically at the C5 and C6 positions, have proven to be an effective strategy for fine-tuning the pharmacological properties of these derivatives. These positions are often accessible for chemical modification and can influence properties such as lipophilicity, metabolic stability, and receptor interaction.
Studies on related indole-carboxamides have demonstrated that introducing substituents at these positions can have a profound impact on potency. For example, in a series of indole-3-carboxamide cannabinoid CB1 receptor agonists, the introduction of a methyl, methoxy, bromo, or chloro group at the C6-position was found to increase potency by approximately twofold. sci-hub.se Similarly, for a series of indole-2-carboxamide CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position enhanced modulating activity. nih.gov Halogenated derivatives, in general, tend to be more active than their non-halogenated counterparts in some series of N-substituted indole-3-carboxamides. nih.gov The strategic placement of electron-withdrawing or electron-donating groups can alter the electron density of the indole ring system, impacting key interactions with the target receptor. nih.gov
Table 1: Impact of C5 and C6 Substituents on Biological Activity
| Compound Scaffold | Position | Substituent | Observed Effect on Potency/Activity | Reference |
|---|---|---|---|---|
| Indole-3-Carboxamide | C6 | Methyl, Methoxy, Bromo, Chloro | ~2-fold increase in CB1 agonist potency | sci-hub.se |
| Indole-2-Carboxamide | C5 | Chloro, Fluoro | Enhanced CB1 modulating activity | nih.gov |
Stereochemical Considerations and their Role in Ligand-Target Interactions
Stereochemistry is a critical factor that dictates the interaction between a ligand and its biological target. When chiral centers are present in derivatives of this compound, the different enantiomers or diastereomers can exhibit significantly different pharmacological activities. Biological receptors are chiral environments, and as such, they often display a high degree of stereoselectivity, leading to one enantiomer having much higher affinity or efficacy than the other.
This enantioselectivity is a common feature in both the pharmacology and metabolism of bioactive molecules. mdpi.com For example, in a series of tricyclic indole-3-carboxamides designed as CB1 receptor agonists, the biological activity was found to be dependent on the absolute configuration of a chiral center within the tricyclic ring system. The preferred enantiomer was shown to be more potent than the corresponding unconstrained lead compound, highlighting the importance of a specific three-dimensional orientation for optimal receptor interaction. researchgate.net The differing metabolic rates between enantiomers can also lead to different pharmacokinetic profiles, further underscoring the need to evaluate stereoisomers independently. mdpi.comresearchgate.net
Structure-Activity Relationships Governing the Carboxamide Linker
Bioisosteric Replacement Strategies for the Amide Group to Improve Profiles
The amide bond, while crucial for the structural integrity and receptor interactions of many indole-3-carboxamide derivatives, can be susceptible to metabolic hydrolysis by proteases and amidases. drughunter.com To enhance metabolic stability and improve pharmacokinetic profiles, a common strategy in medicinal chemistry is the bioisosteric replacement of the amide group. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties to the original group, allowing them to maintain desired biological activity while offering improved drug-like properties. cambridgemedchemconsulting.com
For indole-3-carboxamide derivatives, various heterocyclic rings have been successfully employed as amide bioisosteres. Efforts to improve the metabolic stability of CB1 agonists led to the replacement of a piperazine (B1678402) amide with heterocycles such as oxazoles, oxadiazoles, thiazoles, and thiadiazoles. nih.gov These replacements resulted in new compounds that retained the desired CB1 agonistic activity. nih.gov The 1,2,3-triazole ring is another prominent amide bioisostere that has been used to improve the metabolic stability and pharmacokinetic properties of receptor ligands without compromising affinity or selectivity. chemrxiv.org Such strategies are pivotal for transforming a promising lead compound into a viable drug candidate by overcoming metabolic liabilities. drughunter.com
Table 2: Common Bioisosteric Replacements for the Amide Group
| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |
|---|---|---|---|
| Amide | 1,2,3-Triazole | Improved metabolic stability, maintained receptor affinity | chemrxiv.org |
| Amide | 1,3,4-Oxadiazole | Enhanced metabolic stability, mimic H-bonding | drughunter.comnih.gov |
| Amide | Thiazole | Retained biological activity, improved pharmacokinetics | nih.gov |
Impact of Linker Length and Conformational Flexibility on Biological Efficacy
The biological efficacy of this compound derivatives is significantly influenced by the length and conformational flexibility of various linkers within the molecule. Structure-activity relationship (SAR) studies have demonstrated that modifications to the chains connecting key pharmacophoric elements can dramatically alter potency and selectivity for their biological targets.
Research into indole-2-carboxamide analogues as antitubercular agents has shown that altering the linker length between the core indole scaffold and a bulky cycloaliphatic group is detrimental to activity. Specifically, extending the linker between the indole structure and an adamantane (B196018) moiety through the insertion of an additional ring led to a loss of activity against Mycobacterium tuberculosis. rsc.org This suggests that an optimal distance and spatial orientation between these molecular fragments are crucial for binding to the target, believed to be the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org
Conversely, other modifications have shown more tolerance for linker extension. For instance, the introduction of a single methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring resulted in a compound with nearly the same high potency as its direct analogue without the spacer. rsc.org However, introducing an extra spacer in the amide linker that connects the indole ring to a phenyl group was found to be unfavorable for activity. rsc.org These findings highlight that the impact of linker length is highly context-dependent, relying on the specific nature of the interacting moieties and the topology of the target's binding site.
Conformational flexibility is another critical determinant of biological efficacy. Reducing flexibility by incorporating rigid structural elements can lock the molecule into a more bioactive conformation, thereby enhancing its interaction with the target receptor and increasing potency. Studies on conformationally constrained analogues of indole-3-carboxamides, developed as agonists for the CB1 cannabinoid receptor, have validated this principle. By synthesizing novel tricyclic indole-3-carboxamides, researchers created structurally restricted versions of more flexible bicyclic indole compounds. researchgate.net
The resulting data indicated that the agonist activity was dependent on the specific stereochemistry (absolute configuration) of the chiral center within the new tricyclic ring system. researchgate.net Notably, the preferred enantiomer demonstrated greater potency than the original, structurally unconstrained lead compound, indicating that reduced conformational freedom led to a more favorable binding orientation at the CB1 receptor. researchgate.net This approach of using rigid cyclic linkers to constrain the molecule's shape has been a valuable strategy in understanding the SAR of this class of compounds. nih.gov
The following table summarizes research findings on how linker modifications in indole carboxamide derivatives affect biological activity.
| Compound Series | Structural Modification | Linker Description | Impact on Biological Efficacy |
| Indole-2-carboxamides (Anti-TB) | Ring insertion between indole and adamantane | Extended, more rigid linker | Detrimental to activity rsc.org |
| Indole-2-carboxamides (Anti-TB) | Methylene spacer between amide and cyclohexyl | Lengthened, flexible linker | Potency maintained rsc.org |
| Indole-2-carboxamides (Anti-TB) | Methylene spacer between amide and phenyl | Lengthened, flexible linker | Unfavorable for activity rsc.org |
| Indole-3-carboxamides (CB1 Agonists) | Formation of a tricyclic system from a bicyclic lead | Introduction of a rigid, conformational constraint | Increased potency in the preferred enantiomer researchgate.net |
| STAT3 Inhibitors | Alanine and Proline-based linkers | Introduction of chiral, conformationally specific linkers | (R)-configuration improved inhibitory activity nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches
In the absence of a high-resolution 3D structure of the biological target, ligand-based drug design strategies are essential for the discovery and optimization of new therapeutic agents. electronicsandbooks.com For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental premise is that variations in the structural or physicochemical properties of molecules within a series will correspond to changes in their biological effects.
The QSAR modeling process typically involves several key steps. First, a dataset of molecules with known biological activities (the "training set") is compiled. For indole-3-carboxamide derivatives, this activity could be, for example, binding affinity for the cannabinoid receptor 1 (CB1). mdpi.comfuture4200.com Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties.
Common Molecular Descriptors Used in QSAR Modeling:
Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices.
Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of molecular orbitals (e.g., HOMO and LUMO).
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Once the descriptors are calculated, statistical methods are employed to build a model that links these descriptors to the observed biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govfuture4200.com These techniques generate 3D grid-based fields around the aligned molecules in the training set to represent their steric and electrostatic properties. The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. future4200.com
For instance, a CoMFA model for cannabimimetic indoles might reveal a sterically favored region around the C3-carboxamide group, suggesting that larger substituents in this area could enhance CB1 receptor binding. future4200.com Simultaneously, it might identify a sterically forbidden region near the indole ring, indicating that bulky groups there would be detrimental. future4200.com
The predictive power of the QSAR model is then validated using a "test set" of compounds that were not used in its creation. A statistically robust and validated QSAR model becomes a valuable tool for ligand-based drug design. It can be used to virtually screen large compound libraries to identify potential new hits and to guide the rational design of novel, more potent analogues of this compound by predicting their activity before they are synthesized. mdpi.com
The following table outlines the typical workflow for a ligand-based drug design project utilizing QSAR.
| Step | Description | Objective |
| 1. Data Set Selection | A diverse set of compounds with a range of known biological activities against a specific target is compiled. | To create a training set for model building and a test set for validation. |
| 2. Molecular Modeling & Alignment | 3D structures of the compounds are generated and aligned based on a common scaffold or pharmacophore. | To prepare the structures for descriptor calculation and 3D-QSAR analysis. |
| 3. Descriptor Calculation | Physicochemical properties (steric, electronic, hydrophobic, etc.) are calculated for each molecule. | To quantify the structural features that may influence biological activity. |
| 4. Model Generation | A statistical method (e.g., Partial Least Squares) is used to create a mathematical equation linking descriptors to activity. | To build a predictive QSAR model. |
| 5. Model Validation | The model's ability to predict the activity of the test set compounds is evaluated using statistical metrics (e.g., q², r²_pred). | To ensure the model is robust and has predictive power. mdpi.com |
| 6. Application | The validated model is used to predict the activity of new, unsynthesized compounds and to generate design ideas. | To prioritize synthetic efforts and rationally design more potent molecules. |
Molecular Mechanisms and Target Engagement of N,n Diisopropyl 1h Indole 3 Carboxamide
Enzyme Inhibition Profiles and Mechanistic Elucidation
Hepatic Lipoprotein Lipase (HPLG) Inhibition
Current scientific literature does not provide direct evidence of N,N-Diisopropyl-1H-indole-3-carboxamide acting as an inhibitor of Hepatic Lipoprotein Lipase (HPLG). However, related indole (B1671886) compounds have been shown to influence lipid metabolism. For instance, Indole-3-carbinol (B1674136) (I3C) has been observed to significantly inhibit triglyceride accumulation in mature adipocytes. nih.gov This effect is associated with decreased expression of hormone-sensitive lipase, suggesting a role for the indole scaffold in modulating lipid pathways, though this is distinct from direct HPLG inhibition. nih.gov
Mycolic Acid Transporter (MmpL3) Inhibition in Mycobacterium tuberculosis
The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis (Mtb), responsible for exporting mycolic acids as trehalose (B1683222) monomycolate (TMM) from the cytoplasm to the periplasm for cell wall construction. nih.govnih.gov Inhibition of this transporter is a validated and promising strategy for developing new antitubercular agents. nih.govmdpi.com
Indole carboxamides are a well-studied class of MmpL3 inhibitors. mdpi.com The mechanism of action for these inhibitors is multifaceted but primarily involves the disruption of the proton motive force (PMF) across the mycobacterial inner membrane. mdpi.comamazonaws.com MmpL3 relies on this proton gradient to power the translocation of TMM. researchgate.net By dissipating the transmembrane electrochemical gradient, indole carboxamide inhibitors effectively shut down the transporter's activity. amazonaws.com
Structural studies of related indole-2-carboxamides, such as NITD-349, in complex with MmpL3 have revealed that these inhibitors bind directly within a central channel of the protein's transmembrane domain. researchgate.net This binding physically obstructs the proton relay pathway, which is critical for the transporter's function, leading to a halt in TMM export, intracellular accumulation of TMM, and ultimately, bacterial cell death. mdpi.comresearchgate.net
Potential Interactions with Factor Xa and other Proteases
The indole chemical scaffold has been identified as a viable backbone for the development of inhibitors targeting serine proteases involved in the coagulation cascade. nih.gov Factor Xa (FXa) is a critical enzyme that sits (B43327) at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulant drugs. nih.govfrontiersin.org
Research into a series of indole-based compounds has led to the development of potent and highly selective Factor Xa inhibitors. nih.gov One of the most potent compounds from this series demonstrated an inhibitory constant (Ki) of 0.2 nM against FXa and exhibited over 750-fold selectivity against other proteases like thrombin and trypsin. nih.gov While these findings highlight the potential of the indole nucleus for designing specific protease inhibitors, there is no specific data in the reviewed literature detailing the direct interaction of this compound with Factor Xa.
Cellular Pathway Modulation and Biological Process Regulation
Influence on Cell Proliferation and Apoptosis Pathways
Indole derivatives, particularly the related compound Indole-3-carbinol (I3C), have been shown to exert significant influence over cell proliferation and apoptosis in various cancer cell lines. nih.govresearchgate.net These compounds can inhibit cell growth by inducing a G1 phase cell cycle arrest. researchgate.net
The anti-proliferative and pro-apoptotic effects are mediated through the modulation of key signaling pathways. One of the primary targets is the PI3K/Akt pathway, which is crucial for cell survival. nih.gov I3C treatment has been shown to downregulate the expression of critical proteins within this pathway, leading to a reduction in cell proliferation. nih.gov
Furthermore, indole compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is achieved by altering the expression of apoptosis-regulating proteins, such as upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.net Activation of the extrinsic pathway has also been observed, involving the Fas receptor and the subsequent activation of caspase-8. nih.gov
| Pathway/Process | Key Protein/Molecule | Observed Effect | Reference |
|---|---|---|---|
| Cell Cycle | G1 Phase | Arrest | researchgate.net |
| Cyclin D1 | Increased Protein Levels | nih.gov | |
| PI3K/Akt Pathway | Akt / p-Akt | Downregulated | nih.gov |
| GSK3-β | Downregulated | nih.gov | |
| NF-κB | Downregulated | researchgate.net | |
| Intrinsic Apoptosis | Bax | Upregulated | researchgate.net |
| Bcl-2 | Downregulated | researchgate.net | |
| Extrinsic Apoptosis | Fas Receptor | Upregulated mRNA | nih.gov |
| Caspase-8 | Activated | nih.gov |
Regulation of Inflammatory Responses and Cytokine Production
Compounds based on the indole-3-carboxamide and related structures have demonstrated notable anti-inflammatory properties. nih.govnih.govnih.gov The mechanism of action involves the suppression of key pro-inflammatory signaling pathways. Studies on indole-3-carboxaldehyde (B46971) and indole-3-carbinol show inhibition of pathways such as the TLR4/NF-κB/p38 and the TRIF-dependent signaling cascades. nih.govmdpi.com
The inhibition of these pathways leads to a significant reduction in the production and release of major pro-inflammatory cytokines. nih.govmdpi.com Additionally, some indole derivatives can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype and increase the secretion of the anti-inflammatory cytokine IL-10. nih.gov
| Cytokine | Cytokine Type | Observed Effect | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Decreased Production | nih.govmdpi.com |
| Interleukin-6 (IL-6) | Pro-inflammatory | Decreased Production | nih.govnih.govmdpi.com |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory | Decreased Production | nih.govmdpi.com |
| Interleukin-10 (IL-10) | Anti-inflammatory | Increased Production | nih.gov |
| Nitric Oxide (NO) | Pro-inflammatory Mediator | Decreased Production | nih.gov |
Antioxidant and Free Radical Scavenging Mechanisms
The indole nucleus itself is a fundamental feature responsible for the antioxidant and free radical scavenging properties of this class of compounds. nih.gov The heterocyclic nitrogen atom within the indole ring acts as an active redox center. nih.gov The antioxidant activity is primarily governed by two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
In the HAT mechanism, the N-H group of the indole ring donates a hydrogen atom to a free radical, neutralizing it and forming a resonance-stabilized indolyl radical. nih.gov In the SET mechanism, a single electron is transferred from the nitrogen atom to the radical species. nih.gov A third potential mechanism is Radical Adduct Formation (RAF), where a free radical, such as a hydroxyl radical (HO•), directly adds to the indole ring structure. acs.org The predominant mechanism can vary depending on the chemical environment, with RAF being favored in lipidic media and a combination of RAF and SET occurring in aqueous solutions. acs.org These mechanisms enable indole derivatives to effectively scavenge a variety of reactive oxygen species. nih.gov
Immunomodulatory Effects on Cellular Immunity
No studies detailing the effects of this compound on cellular immunity have been identified. Research into the immunomodulatory properties of other indole derivatives exists, but this information does not fall within the strict scope of this article. Therefore, no data on its impact on T-cell proliferation, cytokine production, or other aspects of cell-mediated immunity can be presented.
Anti-angiogenic Mechanisms and Neovascularization Inhibition
Similarly, there is a lack of published research on the anti-angiogenic properties of this compound. While other indole carboxamides have been investigated for their ability to inhibit the formation of new blood vessels, no such studies have been reported for this specific compound. As a result, there are no research findings or data tables to present regarding its potential mechanisms of neovascularization inhibition.
Advanced Target Identification and Validation Methodologies
Information regarding the application of advanced target identification and validation methodologies to this compound is also absent from the scientific literature. Methodologies such as chemical proteomics, affinity-based probes, or genetic approaches have not been publicly documented in the context of elucidating the molecular targets of this compound.
Preclinical Pharmacological Investigation of N,n Diisopropyl 1h Indole 3 Carboxamide Analogues
In Vitro Efficacy and Potency Studies
Assessment of Anti-inflammatory Activity in Cell-Based Models
Analogues of N,N-Diisopropyl-1H-indole-3-carboxamide have demonstrated notable anti-inflammatory effects in various cell-based assays. The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of key inflammatory mediators. For instance, certain indole (B1671886) derivatives have been shown to significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is crucial as excessive NO production is a hallmark of chronic inflammation.
Furthermore, studies have shown that indole derivatives can effectively downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of these cytokines is a key mechanism for controlling inflammatory responses. For example, indole derivatives of ursolic acid have shown significant inhibition of pro-inflammatory cytokines at low micromolar concentrations nih.gov. Some N-pyridinyl-indole-3-(alkyl)carboxamides have also been reported to exhibit high anti-inflammatory activity, with up to 95% inhibition in certain models theaspd.com. The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. A study on N-methylsulfonyl-indole derivatives identified compounds with potent in vitro anti-inflammatory activity, which was attributed to their dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).
Table 1: In Vitro Anti-inflammatory Activity of Indole Carboxamide Analogues
| Compound Type | Assay | Endpoint | Result |
|---|---|---|---|
| N-pyridinyl-indole-3-(alkyl)carboxamides | Carrageenan-induced rat paw oedema | % Inhibition | 46-95% |
| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 cells | NO Inhibition | Significant |
| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 cells | TNF-α, IL-6 Inhibition | Significant at 5 µM and 10 µM nih.gov |
| N-methylsulfonyl-indole derivatives | EIA kits | COX-2/5-LOX Inhibition | High activity |
Evaluation of Antiviral Activity (e.g., against SARS-CoV-2) in Cellular Assays
The emergence of viral pandemics has accelerated the search for novel antiviral agents. Analogues of this compound have been investigated for their potential to inhibit viral replication, with a particular focus on SARS-CoV-2.
One study highlighted a specific indole-3-carboxylic acid derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. This compound completely inhibited the replication of the virus at a concentration of 52.0 μM nih.govnih.gov. Further analysis revealed an IC50 value of 1.84 μM (1.06 μg/mL) and a high selectivity index (SI) of 78.6, indicating a favorable profile for potential antiviral drug development nih.gov. The antiviral mechanism was also linked to the suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89% nih.gov.
Another class of related compounds, N-arylindazole-3-carboxamide derivatives, also showed potent inhibitory activities against SARS-CoV-2. Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibited a strong inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity scienceopen.com.
Table 2: In Vitro Antiviral Activity of Indole Carboxamide Analogues against SARS-CoV-2
| Compound | Assay | Endpoint | Result |
|---|---|---|---|
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | Viral Replication Assay | Complete Inhibition | 52.0 μM nih.govnih.gov |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | IC50 Determination | IC50 | 1.84 μM nih.gov |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | Selectivity Index | SI | 78.6 nih.govnih.gov |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | Antiviral Assay | EC50 | 0.69 µM scienceopen.com |
Investigation of Anticancer Activity in Diverse Cancer Cell Lines
Indole carboxamide analogues have emerged as a promising class of compounds in the discovery of new anticancer drugs due to their ability to target multiple oncogenic pathways. A variety of this compound analogues have been synthesized and evaluated for their cytotoxic effects against a broad spectrum of human cancer cell lines.
For example, a series of indole-aryl amide derivatives were tested against several cancer cell lines, with some compounds showing significant activity. One derivative was particularly active against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values of 0.81 μM and 2.13 μM, respectively theaspd.com. Another compound in the same series showed noteworthy selectivity towards HT29 (colon cancer) cells theaspd.com.
Indole-sulfonamide derivatives have also been extensively studied. In one study, these compounds exhibited potent cytotoxic activities, particularly against the MOLT-3 (lymphoblastic leukemia) cell line, with some derivatives showing IC50 values as low as 2.04 μM researchgate.net. Other derivatives were effective against HepG2 (hepatocellular carcinoma) cells, with an IC50 value of 7.37 μM, which was more potent than the reference drug etoposide researchgate.net.
Furthermore, indolylisoxazoline analogues have been identified as potent anticancer agents, with IC50 values ranging from 2.5 to 5.0 µM against various cancer cell lines. These compounds were shown to induce apoptosis in highly aggressive C4-2 prostate cancer cells.
Table 3: In Vitro Anticancer Activity of Indole Carboxamide Analogues
| Compound Type | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Indole-aryl amide derivative | MCF7 | Breast Cancer | 0.81 theaspd.com |
| Indole-aryl amide derivative | PC3 | Prostate Cancer | 2.13 theaspd.com |
| Indole-aryl amide derivative | HeLa | Cervical Cancer | 5.64 theaspd.com |
| Indole-sulfonamide derivative | MOLT-3 | Lymphoblastic Leukemia | 2.04 researchgate.net |
| Indole-sulfonamide derivative | HepG2 | Hepatocellular Carcinoma | 7.37 researchgate.net |
| Indolylisoxazoline analogue | C4-2 | Prostate Cancer | 2.5-5.0 |
| N-arylpiperidine-3-carboxamide derivative | A375 | Melanoma | 0.88 researchgate.net |
| Isoindole-1,3-dione derivative | A549 | Lung Cancer | 19.41 |
Determination of Antibacterial and Antimycobacterial Efficacy (e.g., against Mycobacterium tuberculosis)
The rise of antibiotic-resistant bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the development of new antimicrobial agents. Indole-3-carboxamide analogues have shown promise in this area.
A class of α,ω-di(indole-3-carboxamido)polyamine derivatives has been investigated for their antimicrobial properties. One 5-bromo-substituted analogue was particularly notable for its potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as ≤ 0.28 µM. These compounds are thought to exert their effect by disrupting the bacterial membrane.
In the context of antimycobacterial agents, indoleamides have been identified as lead compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. These compounds target the mycolic acid transporter MmpL3, which is essential for the mycobacterial cell wall synthesis. The lack of cross-resistance with existing tuberculosis drugs makes them particularly attractive candidates for further development. Other synthetic indole derivatives have also shown significant antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 0.25 to 2 µg/mL.
Table 4: In Vitro Antibacterial and Antimycobacterial Activity of Indole Carboxamide Analogues
| Compound Type | Organism | Activity | MIC |
|---|---|---|---|
| 5-Bromo-indole-3-carboxamido-polyamine | Staphylococcus aureus | Antibacterial | ≤ 0.28 µM |
| 5-Bromo-indole-3-carboxamido-polyamine | Acinetobacter baumannii | Antibacterial | ≤ 0.28 µM |
| 5-Bromo-indole-3-carboxamido-polyamine | Cryptococcus neoformans | Antifungal | ≤ 0.28 µM |
| Synthetic indole derivative (SMJ-2) | MRSA | Antibacterial | 0.25-2 µg/mL |
| Polycyclic amine derivative (Compound 15) | Mycobacterium tuberculosis H37Rv | Antimycobacterial | 9.6 µM |
| Indoleamide derivative | Mycobacterium tuberculosis | Antimycobacterial | Potent activity |
| 2,5-disubstituted-1,3,4-oxadiazole derivative (5d) | Mycobacterium smegmatis | Antimycobacterial | 25 µM |
Exploration of Neuroprotective Potential in Neuronal Cell Models
Neurodegenerative diseases pose a significant challenge to global health, and there is a pressing need for effective neuroprotective therapies. Analogues of this compound have been explored for their potential to protect neuronal cells from damage.
One study investigated a series of synthetic indole-phenolic compounds and found that they possess multifunctional neuroprotective properties. These compounds demonstrated metal-chelating abilities, particularly for copper ions, and exhibited strong antioxidant and cytoprotective effects in cellular models. They were able to counter reactive oxygen species (ROS) generated by the Aβ(25–35) peptide, a key component in Alzheimer's disease pathology, leading to a 25% increase in cell viability.
Another related compound, N,N-diisopropyl-2-oxopropanamide (DIPOPA), a bioisostere of ethyl pyruvate, has shown robust neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke. Its neuroprotective effects are attributed to its potent anti-inflammatory properties, including the suppression of microglia activation and neutrophil infiltration. In vitro studies using human neuroblastoma SH-SY5Y cells have also been employed to assess the neuroprotective capacity of various compounds against toxins and ischemic conditions. For example, certain biphenylnitrone analogues have shown significant neuroprotection against cell death induced by in vitro ischemia, with EC50 values for reducing superoxide production around 11.2 µM.
Table 5: In Vitro Neuroprotective Activity of Indole Analogues and Related Compounds
| Compound Type | Cell Model | Insult | Endpoint | Result |
|---|---|---|---|---|
| Indole-phenolic compounds | Cellular models | Aβ(25–35) peptide | Cell Viability | 25% increase |
| Biphenylnitrone (BPHBN5) | SH-SY5Y cells | In vitro ischemia | Neuroprotection | EC50 = 13.16 ± 1.65 µM |
| Biphenylnitrone (BPHBN5) | SH-SY5Y cells | Oxidative stress | Superoxide Reduction | EC50 = 11.2 ± 3.94 µM |
| N,N-diisopropyl-2-oxopropanamide (DIPOPA) | Microglial cells, Neutrophil-endothelial cocultures | Inflammatory stimuli | Anti-inflammatory effects | Robust suppression |
Evaluation of Analgesic and Antinociceptive Actions in Preclinical in vitro Systems
The development of novel analgesics with improved efficacy and safety profiles is a major goal in pain management research. Indole carboxamide derivatives have been investigated for their potential analgesic and antinociceptive properties. While many studies report in vivo findings, these are underpinned by actions at the cellular and molecular level that can be investigated in vitro.
For instance, a study on novel indole carboxamide derivatives reported a significant analgesic effect, with a pain alleviation rate of 63.18% in an in vivo model. This suggests that these compounds interact with biological targets involved in pain signaling pathways. Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives also demonstrated significant analgesic activity, with some compounds showing up to 70.27% inhibition in the hot-plate test, a model of central antinociceptive activity.
The anti-inflammatory properties of these compounds, such as the inhibition of COX enzymes and pro-inflammatory cytokines, are often closely linked to their analgesic effects, as inflammation is a major driver of pain. The modulation of these inflammatory pathways can be directly assessed in preclinical in vitro systems. For example, the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammatory pain, can be quantified in cell-based assays. While direct in vitro data for this compound analogues on specific pain targets like opioid or cannabinoid receptors is not extensively detailed in the provided context, the strong anti-inflammatory profiles of related indole derivatives suggest a significant contribution to their observed analgesic effects through the modulation of inflammatory mediators.
Table 6: Preclinical Analgesic and Antinociceptive Actions of Indole Carboxamide Analogues
| Compound Type | Preclinical Model | Endpoint | Result |
|---|---|---|---|
| Novel Indole Carboxamide Derivative | In vivo pain model | Pain Alleviation Rate | 63.18% |
| Acetohydrazide derivative (S14) | Hot-plate test (in vivo) | % Inhibition | 70.27% |
| Acetohydrazide derivative (S10) | Hot-plate test (in vivo) | % Inhibition | 62.50% |
| Acetohydrazide derivative (S17) | Hot-plate test (in vivo) | % Inhibition | 61.53% |
In Vitro Pharmacokinetic and Drug Metabolism Studies
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a drug's behavior in vivo. These assays help in the early identification of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures. For the indole-3-carboxamide series, key parameters such as metabolic stability, plasma protein binding, and permeability are systematically evaluated.
Assessment of Metabolic Stability (e.g., in Hepatic Microsomes)
Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. This parameter is commonly assessed by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. nih.gov The rate of disappearance of the parent compound over time is measured to calculate key metrics like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
A systematic study on a series of valinate and tert-leucinate indole- and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) provides insight into the metabolic liabilities of this class. researchgate.netmdpi.com Intrinsic clearance was determined in both pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). researchgate.netmdpi.com The results show that most of these analogues are cleared rapidly in vitro, with intrinsic clearance values spanning a wide range. researchgate.netmdpi.com For instance, in pHLM, CLint ranged from 13.7 ± 4.06 mL min⁻¹ kg⁻¹ for (R)-AB-FUBINACA to 2944 ± 95.9 mL min⁻¹ kg⁻¹ for (S)-AMB-FUBINACA. researchgate.netmdpi.com Similar rapid clearance was observed in pHHeps. researchgate.netmdpi.com Such data is vital for guiding medicinal chemistry efforts to modulate metabolic stability, for example, by blocking sites of metabolism.
| Compound | Enantiomer | Intrinsic Clearance (CLint) in pHLM (mL min⁻¹ kg⁻¹) |
|---|---|---|
| AMB-FUBINACA | (S) | 2944 ± 95.9 |
| 5F-AMB-PINACA | (S) | 2429 ± 59.9 |
| MDMB-FUBINACA | (S) | 1581 ± 76.5 |
| 5F-MDMB-PICA | (S) | 1137 ± 117 |
| AB-FUBINACA | (R) | 13.7 ± 4.06 |
Determination of Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological effect. Only the unbound fraction of a drug is free to interact with its target receptor and be cleared from the body. dundee.ac.uk Therefore, determining the plasma protein binding (PPB) is a standard component of preclinical characterization.
For indole-3-carboxamide analogues, which are typically lipophilic, high plasma protein binding is expected. dundee.ac.uk Experimental studies on various SCRAs confirm this, with PPB values often exceeding 90%. mdpi.comnih.gov For example, the PPB for a range of indole and indazole-3-carboxamides was found to be between 88.9% and 99.5%. mdpi.comnih.gov (S)-MDMB-FUBINACA showed one of the highest binding affinities at 99.5 ± 0.08%. mdpi.comnih.gov This high degree of binding means that even small changes in the bound fraction can lead to significant changes in the concentration of the free, active drug.
| Compound | Enantiomer | Plasma Protein Binding (%) |
|---|---|---|
| MDMB-FUBINACA | (S) | 99.5 ± 0.08 |
| 5F-MDMB-PICA | (S) | 99.3 ± 0.02 |
| AMB-FUBINACA | (S) | 98.5 ± 0.09 |
| AB-FUBINACA | (S) | 96.6 ± 0.23 |
| 4F-MDMB-BINACA | (R) | 88.9 ± 0.49 |
Permeability Assessment Utilizing Artificial Membrane Permeation Assays (PAMPA) and Cell-Based Models (e.g., Caco-2)
The ability of a drug to pass through biological membranes is a key factor in its absorption. In vitro permeability is commonly assessed using two main types of assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 model.
PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid-infused artificial membrane. It is a cost-effective method to estimate the passive permeability of a large number of compounds early in drug discovery. The Caco-2 cell monolayer model, derived from human colon adenocarcinoma cells, is considered the gold standard for in vitro prediction of intestinal drug absorption. researchgate.net These cells differentiate to form a polarized monolayer with tight junctions and express transporters and enzymes found in the small intestine, thus allowing for the assessment of not only passive diffusion but also active transport and efflux mechanisms. researchgate.net The output of these assays is the apparent permeability coefficient (Papp). researchgate.netnih.gov
| Compound | Log D₇.₄ |
|---|---|
| MDMB-4en-PINACA | 4.95 |
| AMB-CHMICA | 4.71 |
| 5F-MDMB-PICA | 4.21 |
| MDMB-FUBINACA | 4.01 |
| AB-FUBINACA | 2.81 |
Development and Validation of High-Throughput Screening Assays for Biological Activity
High-Throughput Screening (HTS) is an essential tool in drug discovery for rapidly testing large libraries of compounds to identify those with activity at a specific biological target. For indole-3-carboxamide analogues, the primary targets are often the cannabinoid receptors, CB1 and CB2.
The development of a robust HTS assay involves miniaturizing a biological experiment into a microplate format (e.g., 384- or 1536-well plates) that can be read by automated detectors. For CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that couple to Gi/o, a common HTS approach is to measure the inhibition of cyclic AMP (cAMP) production. In this format, cells expressing the receptor are stimulated with forskolin to produce cAMP, and active agonists will inhibit this process.
Assay validation is critical to ensure the reliability of the screening data. Key validation parameters include the signal-to-background ratio and the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. Once validated, these assays can be used to determine the potency (EC₅₀) and efficacy (Emax) of compounds. For example, a stable CB1/CB2 receptor activation assay was used to characterize a series of indole-3-carboxamide derivatives. The results showed that compounds like 5F-MDMB-PICA and ADB-FUBINACA are highly potent agonists at both receptors, with EC₅₀ values in the low nanomolar range and high efficacy.
| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | CB1 Emax (%) |
|---|---|---|---|
| ADB-FUBINACA | 0.69 | 0.59 | ~300 |
| 5F-MDMB-PICA | 3.26 | 0.87 | ~300 |
| AM-2201 | 23.5 | - | 98.8 |
| Efficacy (Emax) relative to the reference agonist JWH-018. |
Computational and Theoretical Approaches in N,n Diisopropyl 1h Indole 3 Carboxamide Research
Molecular Docking and Ligand-Receptor Interaction Modeling for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of N,N-Diisopropyl-1H-indole-3-carboxamide, docking simulations are crucial for predicting its binding mode within the active site of a biological target, such as an enzyme or receptor. This method allows researchers to visualize and analyze the intermolecular interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The process involves generating a three-dimensional structure of the ligand and the target protein, often obtained from X-ray crystallography or homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, assigning a score to each pose based on a scoring function that estimates binding affinity. nih.gov Studies on various indole-based compounds have successfully used molecular docking to elucidate their binding mechanisms. nih.govnih.govresearchgate.net For instance, docking analyses of indole (B1671886) derivatives have revealed key interactions with amino acid residues in target enzymes, providing a structural basis for their observed biological activity. nih.govjst.go.jp The insights gained from these models are instrumental in structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to enhance potency and selectivity. mdpi.com
| Interaction Type | Interacting Ligand Moiety | Typical Interacting Protein Residue | Significance |
| Hydrogen Bonding | Indole N-H, Carboxamide C=O | Asp, Glu, Ser, Thr, His | Anchors the ligand in the binding site. |
| Hydrophobic Interactions | Indole Ring, Isopropyl Groups | Leu, Val, Ile, Phe, Trp | Contributes to binding affinity and specificity. |
| Pi-Stacking | Indole Aromatic Ring | Phe, Tyr, Trp, His | Stabilizes the complex through aromatic interactions. |
| Van der Waals Forces | Entire Ligand | Various residues in the binding pocket | Provides overall shape complementarity. |
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Dynamic Binding
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of the ligand's binding pose. d-nb.info
For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The simulation would then track the movements of every atom in the system over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can confirm the stability of key interactions predicted by docking and identify other transient interactions that may be important for binding. jst.go.jp Researchers often analyze metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. jst.go.jp Such studies on related indole compounds have provided critical information on their dynamic behavior within receptor binding sites, helping to explain their functional activity. nih.gov
| Parameter Analyzed | Information Gained | Relevance to Drug Design |
| RMSD of Ligand/Protein | Stability of the binding pose and protein structure over time. | Confirms if the docked pose is energetically stable. |
| RMSF of Protein Residues | Identifies flexible and rigid regions of the protein upon ligand binding. | Highlights key residues involved in induced-fit mechanisms. |
| Ligand-Protein Contacts | Persistence and frequency of specific intermolecular interactions. | Validates the importance of interactions predicted by docking. |
| Water Molecule Dynamics | Role of water molecules in mediating ligand-receptor interactions. | Identifies opportunities for ligand modification to displace water and improve affinity. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Conformational Analysis
Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. mdpi.com For this compound, DFT can be employed to calculate a wide range of properties that are not accessible through classical molecular mechanics methods used in docking and MD.
These calculations can determine the molecule's optimal three-dimensional geometry, electrostatic potential surface, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov This information is valuable for understanding the molecule's intrinsic reactivity and for parameterizing the force fields used in MD simulations to ensure they accurately represent the molecule's behavior. DFT studies on indole derivatives have been used to correlate calculated electronic properties with experimental biological activities. nih.gov
| Property | Description | Application in Drug Research |
| Optimized Molecular Geometry | The lowest energy conformation of the molecule. | Provides an accurate 3D structure for docking studies. |
| Molecular Electrostatic Potential (MEP) | The charge distribution around the molecule. | Identifies regions likely to engage in electrostatic or nucleophilic/electrophilic interactions. |
| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Helps predict chemical reactivity and sites of reaction. |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Aids in the structural characterization of the synthesized compound. researchgate.net |
Integration of Fragment-Based Drug Design (FBDD) Principles
Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. chemdiv.comfrontiersin.org Once a fragment that binds is identified, it can be optimized and grown into a more potent, lead-like molecule through chemical modifications. nih.gov
The this compound structure can be viewed through the lens of FBDD. The 1H-indole-3-carboxamide core could be considered a privileged fragment that binds to a specific pocket in a target protein. The diisopropyl groups could then be seen as vectors for optimization, exploring adjacent hydrophobic pockets to enhance binding affinity. Alternatively, the indole or diisopropylamide moieties themselves could be identified as initial hits in a fragment screen. These fragments would then be linked or merged to generate a larger, more potent compound. frontiersin.org FBDD is an efficient method for exploring chemical space because it starts with smaller, less complex molecules that have a higher probability of binding favorably to a target site. chemdiv.com
| Property | "Rule of Three" Guideline | Rationale |
| Molecular Weight | ≤ 300 Da | Ensures fragments are small and simple. |
| cLogP | ≤ 3 | Avoids excessive lipophilicity and potential solubility issues. |
| Number of Hydrogen Bond Donors | ≤ 3 | Maintains simplicity and avoids complex interactions. |
| Number of Hydrogen Bond Acceptors | ≤ 3 | Maintains simplicity and avoids complex interactions. |
| Number of Rotatable Bonds | ≤ 3 | Reduces conformational complexity. |
In Silico Prediction of Pharmacological Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use a compound's structure to estimate these properties, allowing for the early identification of potential liabilities and guiding the design of molecules with better drug-like characteristics. nih.govnih.gov
For this compound, various computational models can predict key ADME parameters. These models are typically built from large datasets of experimental data and use quantitative structure-property relationship (QSPR) or machine learning approaches. japsonline.com Predictions can include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. nih.gov For example, in silico tools can predict whether the compound is likely to be a substrate or inhibitor of CYP2D6, a crucial enzyme in drug metabolism. nih.gov Early assessment of these properties helps to de-risk drug development projects by flagging compounds that are likely to fail in later stages due to poor pharmacokinetics. eurekaselect.com
| ADME Property | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Varies (Low to High) | Determines suitability for targeting the central nervous system. |
| Plasma Protein Binding (PPB) | High | Can affect the free concentration of the drug available to act on the target. japsonline.com |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions involving this metabolic pathway. |
| Hepatotoxicity | Low Probability | Reduced risk of liver damage. nih.gov |
| Lipinski's Rule of Five | Compliant | Indicates good "drug-likeness" and potential for oral bioavailability. |
Advanced Topics in Lead Optimization and Derivative Development of N,n Diisopropyl 1h Indole 3 Carboxamide
The journey of a hit compound to a clinical candidate is a meticulous process of iterative refinement known as lead optimization. For a core scaffold like N,N-Diisopropyl-1H-indole-3-carboxamide, this process involves multi-parameter optimization to enhance its therapeutic potential. This article explores advanced strategies used to refine indole-3-carboxamide derivatives, focusing on improving potency, selectivity, pharmacokinetic properties, and navigating the intellectual property landscape through modern medicinal chemistry and computational approaches.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-Diisopropyl-1H-indole-3-carboxamide. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the indole (B1671886) ring protons, the N-H proton of the indole, and the protons of the two isopropyl groups attached to the amide nitrogen. The aromatic region would show complex multiplets for the protons on the benzene portion of the indole ring. A distinct signal, typically a broad singlet, would appear at a downfield chemical shift corresponding to the indole N-H proton. The methine protons of the isopropyl groups would appear as a septet, coupled to the twelve equivalent methyl protons, which in turn would appear as a doublet.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the eight carbons of the indole ring, the amide carbonyl carbon, and the methine and methyl carbons of the isopropyl groups. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Indole N-H | 8.1-8.5 (broad s) | - |
| Indole C2-H | 7.2-7.8 (d) | 125-130 |
| Indole Aromatic-H | 7.0-7.7 (m) | 110-140 |
| Amide CH | 3.5-4.5 (septet) | 45-55 |
| Amide CH₃ | 1.2-1.6 (d) | 20-25 |
| Amide C=O | - | 165-175 |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry (MS) , often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), would confirm the molecular weight of this compound. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the formation of an indoloyl cation and a diisopropylamine radical or cation. Further fragmentation of the indole ring can also occur.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the expected chemical formula (C₁₅H₂₀N₂O). This is a critical step in the definitive identification of the compound.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₂₁N₂O⁺ | 245.1648 |
| [M+Na]⁺ | C₁₅H₂₀N₂ONa⁺ | 267.1468 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds of the isopropyl groups, and typically above 3000 cm⁻¹ for the aromatic C-H bonds of the indole ring. researchgate.net
C=O Stretch: A strong, sharp absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.
C=C Stretch: Aromatic C=C stretching vibrations of the indole ring are expected to appear in the 1450-1600 cm⁻¹ region. researchgate.net
C-N Stretch: The stretching vibration of the C-N bond of the amide would likely be observed in the 1200-1350 cm⁻¹ range.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Indole N-H Stretch | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| Amide C=O Stretch | 1630-1680 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed for purity assessment and quantitative analysis.
In a typical setup, a C18 column is used as the stationary phase, and the mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.gov The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the indole chromophore has strong absorbance. The retention time of the compound under specific conditions is a characteristic identifier. The purity of a sample can be determined by the area percentage of the main peak relative to any impurity peaks. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for preliminary assessment of compound purity. rsc.org For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a suitable mobile phase, which is a mixture of solvents such as ethyl acetate and petroleum ether. The separated spots are visualized under UV light or by staining with an appropriate reagent. The relative mobility of a compound, known as the retardation factor (Rf value), is characteristic for a given stationary and mobile phase combination. By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, the progress of the reaction can be effectively monitored. TLC also provides a quick indication of the purity of the isolated product. rsc.org
Future Directions and Research Perspectives
Exploration of Novel Biological Targets for Indole-3-carboxamide Scaffolds beyond Current Research
The indole-3-carboxamide framework is a well-established pharmacophore, with derivatives showing activity against a diverse array of targets, including cannabinoid receptors, the androgen receptor, and various enzymes and ion channels. rsc.orgnih.govmdpi.com However, the vastness of the human proteome suggests that many potential targets remain unexplored. Future research will focus on systematically probing new biological space to identify novel therapeutic opportunities.
Key areas of exploration include:
Orphan Receptors: A significant number of G protein-coupled receptors (GPCRs) and other receptor families are classified as "orphan" receptors, meaning their endogenous ligands and physiological roles are unknown. High-throughput screening of indole-3-carboxamide libraries against these orphan receptors could uncover first-in-class modulators for diseases with currently unmet needs.
Protein-Protein Interactions (PPIs): Once considered "undruggable," PPIs are now recognized as a major class of therapeutic targets. The indole (B1671886) scaffold can be elaborated to mimic key amino acid residues (like tryptophan), making it an ideal starting point for designing molecules that disrupt pathological PPIs in cancer and neurodegenerative diseases.
Epigenetic Targets: Beyond kinases and receptors, epigenetic modulators such as histone deacetylases (HDACs) and methyltransferases are gaining prominence as drug targets. The structural features of indole-3-carboxamides can be adapted to target the binding sites of these enzymes, offering potential treatments for various cancers and genetic disorders.
Non-coding RNA: The discovery of disease-associated non-coding RNAs (e.g., microRNAs) has opened up new therapeutic avenues. Small molecules based on the indole-3-carboxamide scaffold could be designed to bind to these RNA structures, modulating their function and impacting disease progression.
The known versatility of the indole scaffold provides a strong foundation for this exploration. The table below summarizes some of the diverse biological targets already identified for the broader indole carboxamide class, suggesting its vast potential. arkat-usa.orgrsc.orgnih.govnih.gov
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Receptors | Androgen Receptor (AR), Cannabinoid Receptor 2 (CB2), NMDA Receptor | Prostate Cancer, Inflammation, Neurological Disorders |
| Enzymes | Monoamine Oxidase (MAO-A/B), HCV NS5B Polymerase, Kinases | Depression, Viral Infections, Cancer |
| Ion Channels | Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain Management |
| Other | Microtubule Polymerization, MmpL3 Transporter | Cancer, Tuberculosis |
Rational Design of Multi-Target Directed Ligands for Complex Diseases
Many prevalent conditions, such as Alzheimer's disease, cancer, and metabolic syndrome, are multifactorial, involving the dysregulation of multiple biological pathways. nih.govresearchgate.net Single-target drugs often fail to provide adequate efficacy for these complex diseases. nih.govscite.ai The strategy of designing Multi-Target Directed Ligands (MTDLs)—single chemical entities that modulate multiple targets simultaneously—has emerged as a more rational therapeutic approach. nih.govbenthamscience.com
The indole scaffold is exceptionally well-suited for the development of MTDLs due to its inherent ability to interact with diverse biological targets and its favorable physicochemical properties. nih.gov Future research will leverage this by:
Molecular Hybridization: This technique involves combining two or more distinct pharmacophores into a single molecule. researchgate.net For instance, an indole-3-carboxamide moiety known to inhibit tubulin polymerization could be chemically linked to a pharmacophore that inhibits a protein kinase, creating a dual-action anticancer agent.
Pharmacophore Merging: In this approach, essential features of different ligands are merged into a single, smaller molecule. The indole ring itself can serve as a core element that, with appropriate substitutions, can satisfy the binding requirements of multiple targets, such as cholinesterase and β-amyloid aggregation in the context of Alzheimer's disease. nih.gov
Fragment-Based Design: By identifying small molecular fragments that bind to different sites on one or more target proteins, novel MTDLs can be constructed. The N,N-Diisopropyl-1H-indole-3-carboxamide structure can serve as a foundational fragment to be elaborated upon for multi-target engagement.
The design of MTDLs can offer significant advantages over combination therapies, including improved efficacy, a reduced potential for drug-drug interactions, and better patient compliance. scite.ai
Development of Advanced In Vitro Models for Predictive Preclinical Evaluation
A major bottleneck in drug discovery is the high failure rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity not predicted by traditional preclinical models. researchgate.net The development and adoption of advanced, human-relevant in vitro models are crucial for improving the predictive power of preclinical evaluations. mdpi.comtechnologynetworks.com
For a compound like this compound, future preclinical assessment will increasingly rely on:
Organ-on-a-Chip (OOC) Systems: These microfluidic devices contain living human cells in a 3D arrangement that mimics the structure and function of human organs like the liver, kidney, or brain. researchgate.net OOCs can be used to assess the efficacy and potential toxicity of indole-3-carboxamide derivatives with much higher physiological relevance than standard 2D cell cultures.
3D Spheroids and Organoids: These are self-assembled, three-dimensional cell aggregates that recapitulate key aspects of in vivo tissue architecture and function. researchgate.netmdpi.com Cancer spheroids, for example, can model the tumor microenvironment, providing a more accurate platform to test the anti-proliferative effects of novel indole compounds.
Induced Pluripotent Stem Cells (iPSCs): By reprogramming patient-derived cells, iPSCs can be differentiated into various cell types (e.g., neurons, cardiomyocytes). mdpi.com These models allow for the testing of compounds on a patient-specific genetic background, paving the way for personalized medicine and providing deeper insights into mechanisms of action and potential liabilities. technologynetworks.com
The FDA Modernization Act 2.0, which allows for alternatives to animal testing, further underscores the importance of these advanced in vitro models in future drug development pipelines. mdpi.com
Integration of Systems Biology and Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action of a drug candidate is fundamental to its development. Rather than focusing on a single target in isolation, systems biology takes a holistic approach, studying the complex interactions within a biological system. nih.govresearchgate.net The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is central to this approach and will be pivotal in elucidating the effects of this compound. frontiersin.orgnih.gov
Future mechanistic studies will involve:
Transcriptomics (RNA-seq): By analyzing the complete set of RNA transcripts, researchers can determine how an indole-3-carboxamide derivative alters gene expression patterns in treated cells, revealing the cellular pathways it modulates.
Proteomics: Using techniques like mass spectrometry, the global changes in protein levels and post-translational modifications following drug treatment can be quantified. nih.gov This can help identify the direct targets of the compound and its downstream effects on cellular signaling networks.
Metabolomics: This technology provides a snapshot of the metabolic state of a cell or organism. nih.gov By analyzing how an indole compound perturbs metabolite levels, researchers can gain insights into its effects on cellular energy, biosynthesis, and signaling pathways. frontiersin.org
Computational Integration: The massive datasets generated by these omics technologies require sophisticated bioinformatics and computational tools for integration and interpretation. frontiersin.orgnih.gov Network modeling can be used to build a comprehensive picture of the drug's mechanism of action at a systems level. researchgate.net
This integrated approach provides a much richer and more accurate understanding of a drug's biological effects compared to traditional, reductionist methods. nih.gov
Fostering Collaborative and Interdisciplinary Research Initiatives for Accelerated Discovery
The complexity of modern drug discovery, from target identification to clinical development, necessitates a departure from siloed research efforts. Accelerating the translation of promising scaffolds like indole-3-carboxamide from the laboratory to the clinic will require robust, interdisciplinary collaborations.
The future of this research field will be characterized by:
Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic discovery and target validation, and pharmaceutical companies, with their expertise in drug development and clinical trials, are essential for bridging the "valley of death" in drug discovery.
Consortia of Experts: Successful projects will bring together medicinal chemists, computational biologists, pharmacologists, clinicians, and experts in advanced in vitro models and systems biology. This convergence of diverse expertise is critical for tackling the multifaceted challenges of designing novel therapeutics, particularly MTDLs.
By fostering these collaborative and interdisciplinary initiatives, the scientific community can more effectively harness the therapeutic potential of the this compound scaffold to address complex human diseases.
Q & A
Q. What synthetic methodologies are optimal for preparing N,N-Diisopropyl-1H-indole-3-carboxamide, and how can reaction conditions be tailored to improve yield?
this compound is synthesized via multi-step organic reactions. A common approach involves coupling indole-3-carboxylic acid with diisopropylamine using carbodiimide-based coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or HATU. Key steps include:
- Activation : Pre-activation of the carboxylic acid with DCC in anhydrous dichloromethane at 0–5°C for 1 hour.
- Coupling : Reaction with diisopropylamine at room temperature for 12–24 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Lowering reaction temperature reduces side-product formation (e.g., N-acylurea), while using DMAP as a catalyst accelerates coupling efficiency .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR verify the presence of the indole core (δ 7.0–7.8 ppm aromatic protons) and diisopropyl groups (δ 1.2–1.5 ppm, CH splitting).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 244.34 (CHNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect trace impurities .
Intermediate/Advanced Questions
Q. How does the diisopropylamide substituent influence the compound’s bioavailability and interaction with biological targets?
The diisopropyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. However, steric hindrance from the branched isopropyl groups may reduce binding affinity to polar active sites. Comparative studies with N-methyl or N-ethyl analogs show that bulkier substituents decrease solubility but increase metabolic stability in hepatic microsomal assays .
Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive results) across studies?
- Assay Validation : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for endotoxin contamination.
- Structural Confirmation : Re-synthesize batches and verify purity via HPLC to rule out impurities as confounding factors.
- Dose-Response Curves : Establish EC values across multiple concentrations (1–100 µM) to identify non-linear effects .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or CDK2). Focus on hydrogen bonding with hinge regions (e.g., indole NH to Glu95 in JAK2).
- SAR Analysis : Replace diisopropyl with cyclopropylamide to reduce steric clash while maintaining hydrophobicity.
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
Q. What experimental approaches can elucidate the compound’s mechanism in inducing apoptosis in cancer cells?
- Flow Cytometry : Annexin V/PI staining to quantify apoptotic populations in treated vs. control cells (e.g., HCT-116 colon cancer).
- Western Blotting : Monitor cleavage of caspase-3, PARP, and Bcl-2/Bax ratios.
- Mitochondrial Depolarization : JC-1 assay to measure ΔΨm collapse, linking apoptosis to intrinsic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
